molecular formula C13H20N2O4S B2979861 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1787879-64-4

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2979861
CAS RN: 1787879-64-4
M. Wt: 300.37
InChI Key: AAEOZNUVZIDJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains an azetidine ring, which is a four-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The azetidin-2-one ring, which is part of the compound, has been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The azetidine ring, on the other hand, is less strained than the three-membered aziridine system .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors. For instance, the inherent rigidity of spirocyclic compounds, which this compound is a part of, can decrease the conformational entropy penalty during an interaction between a potential bioactive spiro compound and its putative molecular target .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by its molecular structure. For instance, the non-planarity of the pyrrolidine ring can increase the three-dimensional (3D) coverage of the molecule .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Haddad et al. (2015) describes the synthesis of spiro[pyrrolidin-2,3′-oxindoles], which are structurally similar to the compound . These compounds were synthesized using a reaction involving azomethine ylides and showed promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities.

PET Imaging of Nicotinic Receptors

  • Doll et al. (1999) developed a fluorine-18 labeled derivative of an azetidine compound for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors. This illustrates the potential use of azetidine derivatives in neuroimaging.

Mechanism of Action

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles. This could be achieved by exploring the pharmacophore space due to sp3-hybridization and by considering the contribution of the pyrrolidine ring to the stereochemistry of the molecule .

properties

IUPAC Name

1-(1-cyclohexylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c16-12-6-7-13(17)15(12)10-8-14(9-10)20(18,19)11-4-2-1-3-5-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOZNUVZIDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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